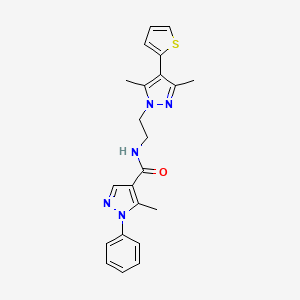
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5OS and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article aims to provide an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H19N3O2S, with a molecular weight of 289.4 g/mol. It features a pyrazole ring substituted with a thiophene group and a carboxamide moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and thiophene moieties enhances its affinity for these targets, leading to modulation of cellular signaling pathways. Notably, pyrazole derivatives have been linked to anti-inflammatory, analgesic, and anticancer effects through inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .
1. Anti-inflammatory Activity
Research indicates that compounds with pyrazole structures exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can inhibit COX enzymes, leading to reduced inflammation in animal models .
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| N-(2-(3,5-dimethyl... | 55.65 (COX-1), 44.81 (COX-2) | |
| Diclofenac Sodium | 54.65 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives are known to induce apoptosis in cancer cells by targeting specific signaling pathways. For example, compounds similar to N-(2-(3,5-dimethyl... have demonstrated efficacy against several cancer cell lines by inhibiting growth and promoting cell death .
3. Antimicrobial Activity
The presence of thiophene in the structure enhances the antimicrobial properties of this compound. Studies have reported that pyrazole derivatives exhibit broad-spectrum antimicrobial activity against both bacterial and fungal strains .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
Case Study 1: Anti-inflammatory Efficacy
In a study conducted on carrageenan-induced paw edema in rats, N-(2-(3,5-dimethyl... displayed significant inhibition of swelling comparable to standard anti-inflammatory drugs like diclofenac .
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of similar pyrazole derivatives on human lung cancer cells (A549). The results indicated that these compounds could effectively reduce cell viability through apoptosis induction mechanisms .
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-15-21(20-10-7-13-29-20)17(3)26(25-15)12-11-23-22(28)19-14-24-27(16(19)2)18-8-5-4-6-9-18/h4-10,13-14H,11-12H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMMZMZVJKHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=C(C(=N3)C)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














